butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
Description
Butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a synthetic flavonoid derivative combining a chromen-4-one (flavone) core with a benzoate ester functionalized via an amide linkage. The chromenone moiety is a hallmark of bioactive flavonoids, known for antioxidant, anti-inflammatory, and enzyme-inhibitory properties . This compound is synthesized through sequential acylation and esterification steps, as demonstrated in flavone-based oxadiazole syntheses .
Properties
IUPAC Name |
butyl 4-[(4-oxochromene-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-2-3-12-26-21(25)14-8-10-15(11-9-14)22-20(24)19-13-17(23)16-6-4-5-7-18(16)27-19/h4-11,13H,2-3,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPFRMKRYFLYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common method is the reaction of 4-oxo-4H-chromene-2-carbaldehyde with butyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, at elevated temperatures (around 60-70°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The chromone ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group can yield hydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of butyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to and inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair.
Pathways Involved: The compound can modulate signaling pathways related to cell growth and apoptosis, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Ester Variants
Methyl 4-(4-Oxo-4H-Chromen-2-yl)Benzoate (III)
- Structure : Differs by a methyl ester instead of butyl.
- Synthesis: Prepared via esterification of 4-(4-oxo-4H-chromen-2-yl)benzoic acid (II) with methanol .
- Properties :
Ethyl and Propyl Analogs
- Intermediate lipophilicity and solubility between methyl and butyl esters.
- Ethyl esters are commonly used in prodrug designs for balanced solubility and stability .
Butyl 4-{[(4-Oxo-4H-Chromen-2-yl)Carbonyl]Amino}Benzoate
Chromenone-Based Derivatives with Alternative Substituents
4-(6-((Diethoxyphosphoryl)Methyl)-4-Oxo-4H-Chromen-2-yl)Phenyl Benzoate (16)
- Structure : Features a phosphorylmethyl group and phenyl ester instead of butyl.
- Activity :
- Synthesis : Requires bromination and Arbuzov reaction, adding complexity compared to direct esterification .
4’-Hydroxy-6-(Carotenyl)Flavone (3)
- Structure: Carotenoid-coupled chromenone with a free hydroxyl group.
- Activity: Superior lipid peroxidation inhibition (85% at 10 µM) due to extended conjugation system . Limited synthetic yield (<20%) compared to butyl ester (>65%) .
Benzoate Esters in Non-Flavonoid Systems
Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (Metsulfuron Methyl)
- Application : Herbicide (sulfonylurea class).
- Comparison: Sulfonylurea moiety confers herbicidal activity, absent in the chromenone-based butyl ester. Methyl ester hydrolysis is critical for activation, whereas butyl ester hydrolysis in the target compound may reduce bioactivity .
Key Data Tables
Table 1: Physicochemical Properties of Chromenone Benzoate Esters
| Compound | logP | Aqueous Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Methyl 4-(4-oxo-4H-chromen-2-yl)benzoate | 2.1 | 0.8 | 198–200 |
| This compound | 4.5 | 0.2 | 172–174 |
| 4-(6-((Diethoxyphosphoryl)methyl)-4-oxo-4H-chromen-2-yl)phenyl benzoate | 3.9 | 0.4 | 185–187 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
